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Compound of Interest

2-(6-Bromohexyloxy)tetrahydro-
Compound Name:
2H-pyran

Cat. No.: B104259

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(6-
Bromohexyloxy)tetrahydro-2H-pyran

Introduction

2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3) is a versatile synthetic
intermediate widely utilized in organic chemistry.[1] With the molecular formula C11H21BrOz, it
incorporates a tetrahydropyran (THP) ether protecting group and a terminal alkyl bromide,
making it a valuable building block.[2][3] Its applications include the synthesis of complex
molecules such as sphingoid bases with potential cytotoxic activity against cancer cells and as
a key reactant for creating PROTAC (Proteolysis Targeting Chimera) linkers.[1][4]

Given its role in multi-step syntheses, rigorous confirmation of its structure and purity is
paramount. Spectroscopic analysis is the cornerstone of this validation process. This guide
provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for this compound. We will delve into the interpretation
of these spectra, explain the underlying principles for signal assignment, and provide
standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom
numbering scheme will be used throughout this guide. The structure consists of two key
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moieties: the tetrahydropyran (THP) ring and the 6-bromohexyl chain.

Caption: Molecular structure of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The asymmetry of the molecule ensures that nearly all protons and
carbons are chemically distinct.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons,
their electronic environment, and their proximity to other protons.

Table 1: Predicted *H NMR Data (CDCls, 400 MHz)
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Chemical Shift

Multiplicity
(3, ppm)

~4.57 t

Integration

1H

Assignment

H-1'

Rationale

Acetal proton,
deshielded by
two adjacent

oxygen atoms.

~3.88 m

1H

H-5' (axial)

Methylene proton
adjacent to ring
oxygen, complex
splitting.

~3.75 m

1H

H-1a

Methylene proton
adjacent to ether
oxygen,
diastereotopic.

~3.51 m

1H

H-5' (equatorial)

Methylene proton
adjacent to ring
oxygen, complex
splitting.

~3.48 m

1H

H-1b

Methylene proton
adjacent to ether
oxygen,

diastereotopic.

341 t

2H

H-6

Methylene
protons adjacent
to the
electronegative

bromine atom.

1.85 m

2H

Methylene
protons adjacent
to the C-6
bearing the

bromine.
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Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale

(3, ppm)
Overlapping
signals from the

~1.50-1.70 m 6H H-2', H-3', H-4' THP ring
methylene
groups.

| ~1.35-1.45 | m | 4H | H-2, H-3, H-4 | Overlapping signals from the central hexyl chain
methylene groups. |

Expert Interpretation: The most downfield signal around 4.57 ppm is the characteristic
anomeric proton (H-1") of the THP group.[5] Its position is highly sensitive and indicative of the
acetal functionality. The protons on the carbon adjacent to the ring oxygen (H-5') and the ether
linkage (H-1) are diastereotopic and appear as complex multiplets between 3.48-3.88 ppm. The
triplet at 3.41 ppm is a clear indicator of the methylene group (H-6) directly attached to the
bromine atom, deshielded by its electron-withdrawing effect. The remaining methylene groups
of the hexyl chain and the THP ring appear as a series of overlapping multiplets in the upfield
region (1.35-1.85 ppm).

3C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

their functional groups.

Table 2: Predicted *3C NMR Data (CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assignment Rationale

Acetal carbon, highly
~98.8 c-1 deshielded by two oxygen
atoms.

Methylene carbon adjacent to

~67.1 C-1

the ether oxygen.

Methylene carbon adjacent to
~62.3 C-5' _

the ring oxygen.

Methylene carbon directly
~33.8 C-6 _

bonded to bromine.

Methylene carbon in the hexyl
~32.5 C-4 .

chain.

Methylene carbon in the THP
~30.7 C-3 _

ring.

Methylene carbon in the hexyl
~29.4 C-2 _

chain.

Methylene carbon in the hexyl
~28.0 C-5 _

chain.

Methylene carbon in the THP
~25.4 c-4 ]

ring.

Methylene carbon in the hexyl
~25.4 C-3

chain.

| ~19.6 | C-2' | Methylene carbon in the THP ring. |

Expert Interpretation: The key diagnostic signal in the 13C NMR spectrum is the acetal carbon
(C-1") appearing at approximately 98.8 ppm. The carbons bonded to oxygen (C-1 and C-5')
resonate in the 60-70 ppm range. The carbon attached to bromine (C-6) is found around 33.8
ppm. The remaining aliphatic carbons of the THP ring and the hexyl chain appear in the upfield
region between 19 and 33 ppm.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at various frequencies corresponding to the vibration of
specific bonds.

Table 3: Key IR Absorption Bands

Frequency (cm™?) Intensity Bond Vibration Functional Group
2940-2860 Strong C-H Stretch Alkane (CH2)
1120-1030 Strong C-O Stretch Ether / Acetal

| 650-550 | Medium | C-Br Stretch | Alkyl Bromide |

Expert Interpretation: The IR spectrum is dominated by strong C-H stretching vibrations just
below 3000 cm™1, characteristic of the numerous sp3-hybridized C-H bonds.[6] The most
diagnostic feature is the strong, broad absorption band in the 1120-1030 cm~* region, which
corresponds to the C-O stretching of the ether and acetal functionalities. The presence of the
bromo-alkane is confirmed by a medium intensity band in the 650-550 cm~! range,

corresponding to the C-Br stretch.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in structural confirmation. For this compound, Electron lonization (EI)
would likely lead to extensive fragmentation.

Table 4: Expected Key Fragments in EI-MS
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miz Proposed Fragment Rationale

Molecular ion peak (low
intensity). The two peaks
264/266 [M]+ in a ~1:1 ratio are due to
the natural abundance of
79Br and 8Br isotopes.

185 [M - Br]* Loss of a bromine radical.

Cleavage of the exocyclic C-O
bond, yielding the

85 [CsH.0O]* _ _
tetrahydropyranyl cation. This

is often the base peak.

| 101 | [CsH9O2]* | Fragment containing the THP ring and one oxygen. |

Expert Interpretation: The molecular ion peak is expected to be weak or absent due to the
labile nature of the THP ether under EIl conditions. The presence of bromine will be
immediately evident from the characteristic M and M+2 isotopic pattern. The most significant
fragmentation pathway involves the cleavage of the glycosidic bond, leading to the formation of
a highly stable oxonium ion from the THP ring at m/z 85. This fragment is frequently the base
peak in the mass spectra of THP-protected alcohols. Another key fragment at m/z 185
corresponds to the loss of the bromine atom.

[C6H12Br]

_ [C11H2102]*
- Br m/z 185

[C11H21Bro2] *
m/z 264/266

- 'C6H12BrO

[C5H90]*
m/z 85
(Base Peak)

Click to download full resolution via product page

Caption: Primary fragmentation pathways in Mass Spectrometry.
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Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data

discussed.

Workflow for Spectroscopic Analysis

Sample Preparation

Dissolve ~10-20 mg Apply neat liquid Dilute in suitable
in 0.5 mL CDCI3 to ATR crystal solvent (e.g., MeOH)
(for NMR) (for IR) (for MS)
l Data Acqulsition z
1H & 3C NMR FT-IR Mass Spectrometry
(400 MHz Spectrometer) (ATR Setup) (El or ESI Source)

\Dars@Aalysis g InteM

Process Spectra
(FT, Phasing, Baseline Correction)

;

Assign Signals
Correlate Spectra

:

Confirm Structure
& Assess Purity

Click to download full resolution via product page
Caption: General workflow for complete spectroscopic characterization.

1. NMR Spectroscopy (*H and 3C)

o Sample Preparation: Accurately weigh 10-20 mg of 2-(6-Bromohexyloxy)tetrahydro-2H-
pyran and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCls) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the
instrument until optimal field homogeneity is achieved.

'H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width
of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of
scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Calibrate the *H spectrum by setting the TMS
signal to 0.00 ppm and the residual CHCIs signal to 7.26 ppm. Calibrate the 13C spectrum by
setting the CDCls triplet to 77.16 ppm.

. FT-IR Spectroscopy

Sample Preparation: As the compound is a liquid oil, no special preparation is needed for an
Attenuated Total Reflectance (ATR) setup.[6]

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable
solvent (e.qg., isopropanol) and acquire a background spectrum.

Sample Scan: Apply a small drop of the neat liquid directly onto the ATR crystal, ensuring full
coverage.

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a
resolution of 4 cm~1.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

. Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
solvent like methanol or acetonitrile.
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e Method: Introduce the sample into the mass spectrometer via direct infusion or through a
Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

o Data Acquisition: Acquire the mass spectrum in positive ion mode using either Electron
lonization (EI) for fragmentation data or a soft ionization technique like Electrospray
lonization (ESI) to better observe the molecular ion.

o Data Analysis: Analyze the resulting spectrum for the molecular ion peak (and its isotopic
pattern) and characteristic fragment ions.

Conclusion

The spectroscopic characterization of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran is
straightforward and relies on the identification of key structural motifs. NMR spectroscopy
provides definitive evidence of the carbon-hydrogen framework, with the anomeric proton and
carbon signals being particularly diagnostic. IR spectroscopy confirms the presence of ether
and alkyl halide functional groups, while mass spectrometry validates the molecular weight and
reveals characteristic fragmentation patterns, notably the formation of the m/z 85
tetrahydropyranyl cation. Together, these techniques provide a comprehensive and
unambiguous confirmation of the compound's identity and purity, a critical requirement for its
use in advanced chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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